N-ethyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

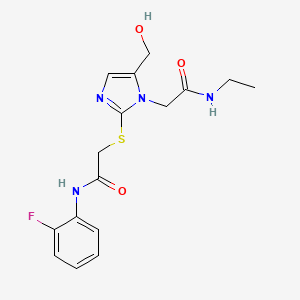

N-ethyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic acetamide derivative featuring:

- A 1H-imidazole core substituted with a hydroxymethyl group at position 3.

- A thioether linkage connecting the imidazole ring to a 2-(2-fluorophenylamino)-2-oxoethyl moiety.

- An N-ethyl acetamide group at position 1 of the imidazole.

The hydroxymethyl group enhances hydrophilicity, while the 2-fluorophenyl moiety may improve metabolic stability and target affinity .

Properties

IUPAC Name |

N-ethyl-2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-2-18-14(23)8-21-11(9-22)7-19-16(21)25-10-15(24)20-13-6-4-3-5-12(13)17/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTMRUZJDYNNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-ethyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, identified by its CAS number 921563-43-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.4 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes, and a fluorophenyl group that may influence its interaction with biological targets.

Preliminary studies suggest that the compound may act as an inhibitor of specific protein kinases. The presence of the imidazole moiety is significant since imidazole derivatives often exhibit kinase inhibitory properties. For instance, compounds with similar structural features have been shown to modulate pathways involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the fluorophenyl and imidazole positions could enhance potency and selectivity. For example, the introduction of different substituents on the imidazole ring has been associated with varying degrees of kinase inhibition.

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Enhances binding affinity to target proteins |

| Hydroxymethyl group | Increases solubility and bioavailability |

| Acetamide linkage | Affects overall stability and metabolic profile |

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, IC50 values in the micromolar range indicate its potential as a therapeutic agent for cancer treatment.

Case Studies

A recent study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Future Directions

Further research is necessary to elucidate the full pharmacological profile of this compound. Key areas for exploration include:

- In Vivo Efficacy : Conducting comprehensive animal studies to assess therapeutic efficacy and safety profiles.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activity, particularly its interaction with specific kinase targets.

- Optimization : Exploring structural modifications to enhance potency and selectivity against desired biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

*Estimated based on structural analogs.

Substituent Effects on Properties

- N-Methoxyethyl () introduces polarity, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration .

Imidazole Core Modifications :

Halogenated Aryl Groups :

- 2-Fluorophenyl (target) vs. 4-fluorophenyl (Compound 9b, ): Ortho-substitution may hinder rotation, optimizing binding pocket interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-ethyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide?

- Answer : The synthesis typically involves multi-step pathways with controlled conditions. For example, imidazole-thioether intermediates can be synthesized via nucleophilic substitution (e.g., reacting thiol-containing imidazoles with chloroacetamide derivatives under basic conditions like potassium carbonate in ethanol). Refluxing in glacial acetic acid (2 hours, monitored by TLC) and recrystallization from ethanol or DMF/acetic acid mixtures are common purification steps . Key parameters include maintaining anhydrous conditions and stoichiometric ratios to avoid side reactions.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorine detection) is essential for structural confirmation, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and hydroxymethyl groups (O-H stretch ~3200 cm⁻¹). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound with conflicting literature reports?

- Answer : Conflicting yields often arise from variations in solvent polarity, temperature gradients, or catalyst selection. Systematic optimization using design of experiments (DoE) can identify critical factors. For instance, replacing glacial acetic acid with aprotic solvents (e.g., DMF) may improve imidazole ring stability during acylation. Catalysts like DMAP or DBU can enhance reaction efficiency in amide bond formation .

Q. What strategies are effective for resolving contradictory biological activity data in enzyme inhibition studies?

- Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, ionic strength) or compound solubility. Pre-assay validation via solubility testing in DMSO/PBS and LC-MS stability checks is recommended. Comparative studies using standardized protocols (e.g., fixed enzyme concentrations in fluorometric assays) and orthogonal assays (e.g., SPR for binding affinity) can clarify results .

Q. How can computational methods predict the impact of structural modifications on biological activity?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with target proteins (e.g., COX-1/2 for anti-inflammatory activity). QSAR models can correlate substituent effects (e.g., electron-withdrawing groups on the 2-fluorophenyl ring) with activity trends. Validation via synthesis and bioassays of designed analogs is critical .

Q. What are common pitfalls in interpreting NMR data for this compound’s imidazole-thioether linkage?

- Answer : Signal splitting due to restricted rotation around the thioether bond can complicate NMR interpretation. Variable-temperature NMR (e.g., 25°C to 60°C) or 2D techniques (COSY, HSQC) resolve overlapping peaks. Deuterated solvents like DMSO-d₆ enhance resolution for hydroxymethyl protons .

Methodological Considerations

Q. How should researchers design experiments to evaluate the pharmacokinetic properties of this compound?

- Answer : Key parameters include logP (lipophilicity), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation with LC-MS analysis). In vivo studies in rodent models assess bioavailability and half-life. Computational tools like SwissADME predict absorption and CYP450 interactions .

Q. What analytical approaches are recommended for detecting degradation products during stability studies?

- Answer : Forced degradation under acidic, basic, oxidative, and thermal stress conditions followed by LC-MS/MS identifies major degradation pathways. High-resolution mass spectrometry (HRMS) and NMR isolate and characterize degradants. Accelerated stability studies (40°C/75% RH) over 1–3 months provide shelf-life estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.